molecular formula C12H16N2O3 B2479828 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one CAS No. 926272-98-2

2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2479828
CAS No.: 926272-98-2
M. Wt: 236.271
InChI Key: YTTICQQKMRYDDW-UHFFFAOYSA-N
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Description

2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one is an organic compound that features both an aminophenoxy group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one typically involves the reaction of 2-aminophenol with a suitable morpholine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aminophenoxy derivatives.

Scientific Research Applications

2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and participate in π-π interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-(2-Aminophenoxy)ethanol: Lacks the morpholine ring, resulting in different solubility and reactivity.

    4-(2-Aminophenoxy)-1-butanol: Features a longer alkyl chain, affecting its physical properties and reactivity.

    2-(2-Aminophenoxy)-1-(piperidin-4-yl)ethan-1-one: Contains a piperidine ring instead of a morpholine ring, leading to different biological activities.

Uniqueness: 2-(2-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one is unique due to the presence of both the aminophenoxy group and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-(2-aminophenoxy)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTICQQKMRYDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926272-98-2
Record name 2-(2-aminophenoxy)-1-(morpholin-4-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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